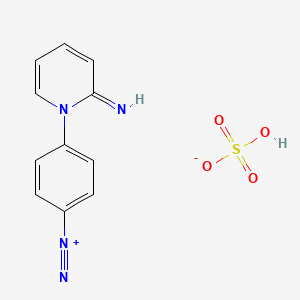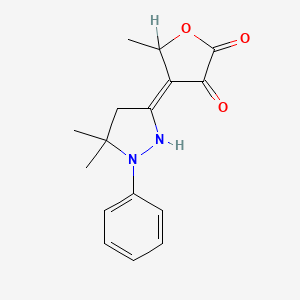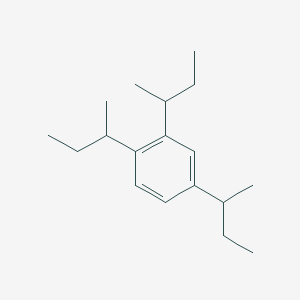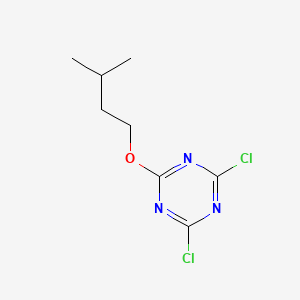
4-Diazo-2,6-dimethyl-4H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Diazo-2,6-dimethyl-4H-pyran is a heterocyclic compound that belongs to the class of pyrans. Pyrans are six-membered oxygen-containing rings that are significant in various chemical and biological processes. This compound is particularly interesting due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Diazo-2,6-dimethyl-4H-pyran typically involves the reaction of 2,6-dimethyl-4H-pyran-4-one with diazomethane. The reaction is carried out under controlled conditions to ensure the formation of the diazo compound. The process involves:
- Dissolving 2,6-dimethyl-4H-pyran-4-one in a suitable solvent such as dichloromethane.
- Adding diazomethane to the solution while maintaining a low temperature to prevent decomposition.
- Stirring the reaction mixture until the formation of this compound is complete.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the compound’s specialized applications. scaling up the laboratory process with appropriate safety measures and equipment can achieve industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Diazo-2,6-dimethyl-4H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazo group into an amine or other functional groups.
Substitution: The diazo group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the diazo group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
4-Diazo-2,6-dimethyl-4H-pyran has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 4-Diazo-2,6-dimethyl-4H-pyran involves its ability to undergo various chemical transformations. The diazo group is highly reactive and can participate in cycloaddition reactions, forming new ring structures. These reactions often involve the formation of intermediates that can interact with molecular targets, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethyl-4H-pyran-4-one: A precursor in the synthesis of 4-Diazo-2,6-dimethyl-4H-pyran.
4-Dicyanomethylene-2,6-dimethyl-4H-pyran: Another derivative with different functional groups.
Chelidonic acid: A related compound with a pyran ring structure.
Uniqueness
This compound is unique due to its diazo group, which imparts distinct reactivity compared to other pyran derivatives. This reactivity makes it a valuable tool in synthetic organic chemistry and various research applications.
Eigenschaften
CAS-Nummer |
61170-00-1 |
|---|---|
Molekularformel |
C7H8N2O |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
4-diazo-2,6-dimethylpyran |
InChI |
InChI=1S/C7H8N2O/c1-5-3-7(9-8)4-6(2)10-5/h3-4H,1-2H3 |
InChI-Schlüssel |
DBIBNMCDZQFXFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=[N+]=[N-])C=C(O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one](/img/structure/B14590367.png)
![Acetic acid--4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol (1/1)](/img/structure/B14590376.png)

![1-[(2-Methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide](/img/structure/B14590384.png)
![2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14590391.png)

![4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14590413.png)
methanone](/img/structure/B14590420.png)

![2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14590436.png)

![3-(4-Methylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14590438.png)

